molecular formula C15H16O3 B13030180 Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate

Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13030180
M. Wt: 244.28 g/mol
InChI Key: WWDKMFOKVRTCGL-UHFFFAOYSA-N
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Description

Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP)-based compound featuring a benzoyl group at the 3-position and an ethyl ester at the 1-position. The BCP scaffold is prized in medicinal chemistry for its ability to act as a bioisostere for aromatic rings, para-substituted benzenes, and tert-butyl groups, enhancing metabolic stability and solubility while maintaining conformational rigidity.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C15H16O3/c1-2-18-13(17)15-8-14(9-15,10-15)12(16)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

WWDKMFOKVRTCGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:

Industrial production methods for this compound involve bulk manufacturing, sourcing, and procurement to meet the demands of various applications .

Chemical Reactions Analysis

Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate with structurally related BCP derivatives, focusing on substituents and key properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Benzoyl, 1-ethyl ester C₁₅H₁₆O₃ 244.28 Presumed bioisostere; potential drug candidate
Mthis compound 3-Benzoyl, 1-methyl ester C₁₄H₁₄O₃ 230.26 Synthesized via decarboxylative alkylation
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate 3-Fluoro, 1-ethyl ester C₈H₁₁FO₂ 158.17 98% purity; lab use only
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate 3-Hydroxy, 1-methyl ester C₈H₁₀O₃ 154.16 Intermediate for BCP-amino acids
3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid 3-Ethyl, 1-carboxylic acid C₈H₁₂O₂ 140.18 Collision cross-section studied
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate 3-Amino, 1-methyl ester C₇H₁₁NO₂ 141.17 Precursor for peptide synthesis

Key Observations :

  • Substituent Effects: Fluorinated derivatives (e.g., ethyl 3-fluoro-BCP) exhibit reduced steric bulk and increased electronegativity, enhancing metabolic stability.
  • Molecular Weight : Ethyl esters generally have higher molecular weights than methyl analogs, impacting lipophilicity and bioavailability.

Biological Activity

Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate (EBC) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of inflammation and metabolic stability. This article explores the biological activity of EBC, synthesizing findings from various studies, including its anti-inflammatory properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

EBC features a bicyclo[1.1.1]pentane core, which is known for its unique structural properties that can enhance metabolic stability and biological activity. The synthesis of EBC typically involves asymmetric synthesis techniques, including Suzuki coupling and radical bicyclopentylation methods, which allow for the incorporation of functional groups that may influence its biological properties .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of EBC derivatives. For instance, compounds derived from bicyclo[1.1.1]pentanes have shown significant efficacy in attenuating inflammatory responses in vitro. One study reported that a specific BCP-containing analogue exhibited an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines, suggesting a strong anti-inflammatory effect .

Table 1: Biological Activity of Bicyclo[1.1.1]pentane Derivatives

CompoundIC50 (pM)Mechanism of Action
EBC Derivative 6a<100Inhibition of NFκB pathway
EBC Derivative 6b~200Downregulation of TNFα and MCP-1 release
EBCTBDPotentially similar to above derivatives

The mechanism behind EBC's biological activity is believed to involve its interaction with specific molecular targets associated with inflammatory pathways. The incorporation of the bicyclic structure allows for enhanced binding affinity to these targets, potentially modulating the signaling pathways involved in inflammation resolution .

Comparative Analysis with Related Compounds

Comparative studies reveal that EBC and its derivatives exhibit distinct advantages over traditional anti-inflammatory agents:

  • Metabolic Stability : The rigid structure of bicyclo[1.1.1]pentane provides resistance to metabolic degradation compared to linear compounds.
  • Selectivity : EBC derivatives may offer greater selectivity towards inflammatory pathways, reducing off-target effects commonly seen with broader-spectrum anti-inflammatories.

Table 2: Comparison with Traditional Anti-inflammatory Agents

FeatureThis compoundTraditional NSAIDs
Metabolic StabilityHighModerate
SelectivityHighLow
Side EffectsPotentially lowerCommon (GI issues, etc.)

Case Studies

Several case studies have documented the efficacy of EBC derivatives in preclinical models:

  • Case Study 1 : A study involving a BCP analogue demonstrated significant reduction in inflammatory markers in a murine model of sepsis.
  • Case Study 2 : Another investigation reported successful modulation of cytokine release in human THP-1 cells treated with EBC derivatives.

These findings underscore the therapeutic potential of EBC as a novel class of anti-inflammatory agents.

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